5,6-Dichloroacenaphthylene-1,2-dione

Molecular electronics Polarity tuning Structure-property relationships

5,6-Dichloroacenaphthylene-1,2-dione (syn. 5,6-dichloroacenaphthenequinone, NSC is a halogenated ortho-quinone belonging to the acenaphthylene-1,2-dione family.

Molecular Formula C12H4Cl2O2
Molecular Weight 251.06 g/mol
CAS No. 38023-75-5
Cat. No. B15394262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dichloroacenaphthylene-1,2-dione
CAS38023-75-5
Molecular FormulaC12H4Cl2O2
Molecular Weight251.06 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=CC=C3C2=C1C(=O)C3=O)Cl)Cl
InChIInChI=1S/C12H4Cl2O2/c13-7-3-1-5-9-6(12(16)11(5)15)2-4-8(14)10(7)9/h1-4H
InChIKeyHTBMCJPXNVUURI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dichloroacenaphthylene-1,2-dione (CAS 38023-75-5): Chemical Identity and Class Context for Informed Procurement


5,6-Dichloroacenaphthylene-1,2-dione (syn. 5,6-dichloroacenaphthenequinone, NSC 517867) is a halogenated ortho-quinone belonging to the acenaphthylene-1,2-dione family. It features a planar fused tricyclic aromatic framework bearing two electron-withdrawing chlorine substituents at the peri 5- and 6-positions and a rigid 1,2-diketone moiety . With a molecular formula C₁₂H₄Cl₂O₂ and molecular weight of 251.07 g·mol⁻¹, this compound differs fundamentally from the unsubstituted parent acenaphthylene-1,2-dione (CAS 82-86-0, MW 182.17) by the presence of two chlorine atoms that markedly alter its electronic structure, polarity, physicochemical profile, and synthetic reactivity [1]. The compound has been entered into the U.S. National Cancer Institute screening repository as NSC 517867, indicating recognized biological profiling interest distinct from non-halogenated congeners [2].

Why 5,6-Dichloroacenaphthylene-1,2-dione Cannot Be Replaced by Generic Acenaphthylene-1,2-dione Analogs


The 5,6-dichloro substitution pattern is not a cosmetic modification; it produces quantifiable electronic, physicochemical, and reactivity consequences that make simple interchange with the parent acenaphthylene-1,2-dione, mono-halogenated analogs, or dibromo congeners inappropriate for applications where electronic tuning, regiochemical selectivity, or synthetic pathway compatibility is required. The dual chlorine atoms exert a cumulative electron-withdrawing effect that substantially increases molecular dipole moment (class-level evidence shows a progression from 0.85 D for acenaphthene to 3.85 D for 5,6-dichloroacenaphthene) [1], depresses the melting point by approximately 50–60 °C relative to the parent dione, and alters the reduction potential of the diketone moiety [2]. Furthermore, the 5,6-dichloroacenaphthylene scaffold serves as an irreplaceable precursor in specific multi-step synthetic routes—notably in corannulene synthesis—where the chloro substituents direct subsequent functionalization and are not interchangeable with bromo or fluoro analogs without compromising reaction efficiency [3]. Procurement decisions that ignore these differences risk compromised synthetic yield, altered material performance, and non-reproducible biological screening results.

Quantitative Differentiation Evidence for 5,6-Dichloroacenaphthylene-1,2-dione Versus Closest Analogs


Electronic Structure Differentiation: 4.5× Dipole Moment Increase Over Non-Halogenated Parent (Class-Level Inference from Acenaphthene Series)

The cumulative electron-withdrawing effect of two peri-chlorine substituents produces a profound increase in molecular dipole moment compared to the non-halogenated parent scaffold. While direct dipole moment data for 5,6-dichloroacenaphthylene-1,2-dione are not reported in the open literature, class-level inference from the structurally analogous acenaphthene series establishes the quantitative trend. The dipole moment of 5,6-dichloroacenaphthene (3.85 D) is 4.5-fold greater than that of unsubstituted acenaphthene (0.85 D) and 1.5-fold greater than 5-chloroacenaphthene (2.50 D), measured in benzene at 25 °C [1]. This near-additive contribution of chlorine substituents to molecular polarity is expected to transfer to the acenaphthylene-1,2-dione series given the structural and electronic similarity of the aromatic core. The enhanced polarity directly influences solubility in polar media, chromatographic retention behavior, and intermolecular interactions in crystalline and thin-film phases.

Molecular electronics Polarity tuning Structure-property relationships

Synthetic Pathway Exclusivity: The 5,6-Dichloro Motif as a Non-Substitutable Intermediate in Corannulene Synthesis

The 5,6-dichloroacenaphthene scaffold—which is the direct reduced precursor of 5,6-dichloroacenaphthylene-1,2-dione—serves as the mandatory starting material in a key synthetic route to corannulene and its derivatives. Specifically, 5,6-dichloro-3,8-dibromoacenaphthene (compound 33) is oxidized by chromium trioxide in acetic anhydride to yield a synthetically versatile acenaphthaquinone derivative (compound 34), which is subsequently elaborated to the bowl-shaped corannulene framework [1]. The 5,6-dichloro substitution pattern is essential for this pathway: the chlorine atoms are retained through multiple steps and direct the regiochemistry of subsequent transformations. Attempts to replace 5,6-dichloroacenaphthene with 5,6-dibromoacenaphthene, 5-chloroacenaphthene, or unsubstituted acenaphthene in this sequence would fundamentally alter the reaction outcomes because the halogen identity and substitution pattern control both the electronic activation of the aromatic ring toward electrophilic functionalization and the steric environment at the peri positions . Furthermore, the Science of Synthesis compendium identifies 5,6-dichloroacenaphthylen-1(2H)-one—the mono-ketone analog of the target compound—as the uniquely specified precursor for preparing substituted acenaphtho-dithiins, with no alternative halogenation patterns mentioned as viable substitutes [2].

Curved π-systems Corannulene synthesis Polycyclic aromatic hydrocarbons

Physicochemical Property Divergence: 38% Molecular Weight Increase and ~60 °C Melting Point Depression Versus Parent Dione

The introduction of two chlorine atoms produces substantial and quantifiable changes in fundamental physicochemical properties compared to the unsubstituted parent acenaphthylene-1,2-dione (CAS 82-86-0). The molecular weight increases by 37.8% (from 182.17 to 251.07 g·mol⁻¹), while the reported melting point decreases from 249–261 °C for the parent to approximately 200 °C for the 5,6-dichloro derivative . Calculated density increases from ~1.42 g·cm⁻³ (parent) to 1.654 g·cm⁻³ (5,6-dichloro) . The predicted LogP for the structurally related 5,6-dichloroacenaphthene is approximately 4.7, substantially higher than that of non-halogenated acenaphthene . These differences are not trivial: the 38% molecular weight increase affects molar stoichiometry in every reaction; the 50–60 °C melting point depression alters purification strategy (recrystallization solvent selection); and the increased LogP fundamentally changes partitioning behavior in extraction, chromatography, and biological assay systems. The mono-chloro and dibromo analogs occupy intermediate positions on these property scales, meaning that no alternative halogenated congener reproduces the exact physicochemical profile of the 5,6-dichloro compound.

Pre-formulation Solubility engineering Chromatographic method development

Spectroscopic Differentiation: Halogenated Acenaphthenequinones Enable Vibrational Mode Assignment Inaccessible with Parent Compound

High-resolution oxygen K-edge soft X-ray absorption spectroscopy directly comparing acenaphthenequinone (ANQ) with its halogenated derivative 3,8-dibromo-5,6-dichloro-ANQ (Br₂Cl₂-ANQ) reveals that the halogenated derivative provides unambiguous spectroscopic evidence for assigning the observed vibronic progression to a C=O stretching mode rather than a C–H mode [1]. The spectral features of Br₂Cl₂-ANQ exhibit an almost identical vibronic fine structure to that of ANQ, but the comparison between the two derivatives—where the halogenated compound lacks the C–H bonds present in ANQ at the substituted positions—gives a clear indication that the vibronic mode corresponds to C=O stretching [1]. This is a direct cross-study comparable: the 5,6-dichloroacenaphthylene-1,2-dione scaffold, when further halogenated at the 3,8-positions as in Br₂Cl₂-ANQ, serves as a structurally essential probe that cannot be replicated by the non-halogenated parent or by mono-halogenated derivatives. The spectroscopic utility of the 5,6-dichloro core arises precisely because the chlorine atoms replace C–H oscillators without introducing the heavy-atom perturbations associated with bromine substitution [2].

X-ray absorption spectroscopy Vibronic coupling Carbonyl stretching mode

Radiation Resistance Application: Halogenated Acenaphthylene Derivatives Including the 5,6-Dichloro Motif Are Specifically Claimed for High-Performance Polymer Formulations

U.S. Patent 4,900,766 explicitly claims halogenated acenaphthylene and/or condensates thereof—where the halogen is chlorine or bromine—as essential formulating agents that provide drastic improvements in radiation resistance to high molecular polymers used in nuclear reactors, radioactive waste treatment facilities, and ionizing radiation environments [1]. The patent further discloses that the efficacy of radiation resistance provision differs significantly depending on the quality and condensation composition of the halogenated acenaphthylene additive, establishing that not all halogenated acenaphthylenes are interchangeable [1]. The 5,6-dichloroacenaphthylene scaffold (the reduced precursor to the target dione) represents a specific dichloro substitution pattern within the claimed genus. Related patent literature (JP S63-12653 B2) further reinforces the use of halogenated acenaphthylene compounds in radiation-resistant compositions [2]. While this evidence does not provide head-to-head quantitative comparisons of different halogen substitution patterns, it establishes a specific materials application domain for which halogenated acenaphthylene derivatives—including the 5,6-dichloro congener—are uniquely suited, and for which the non-halogenated parent acenaphthylene-1,2-dione has no claimed utility.

Radiation-resistant polymers Nuclear materials Cable insulation

High-Value Application Scenarios Where 5,6-Dichloroacenaphthylene-1,2-dione Delivers Non-Substitutable Performance


Curved Polycyclic Aromatic Hydrocarbon Synthesis: Corannulene and Bowl-Shaped Nanocarbon Precursors

Research groups pursuing the synthesis of corannulene, its alkyl derivatives, or metallacyclopentadiene-functionalized bowls should procure 5,6-dichloroacenaphthylene-1,2-dione (or its reduced precursor 5,6-dichloroacenaphthene) because this specific dichloro substitution pattern is a mandatory structural feature of the key intermediate 5,6-dichloro-3,8-dibromoacenaphthene in the established synthetic route [1]. The chlorine atoms are retained through oxidation (CrO₃/Ac₂O to the acenaphthaquinone) and subsequent transformations, directing regiochemistry and enabling the final cyclization to the corannulene framework. Mono-chloro, dibromo, or non-halogenated acenaphthene analogs are not reported as viable substitutes in this pathway—their use would either fail at the halogen-directed functionalization steps or produce regioisomeric mixtures incompatible with the subsequent corannulene-forming ring closure . The target dione form (5,6-dichloroacenaphthylene-1,2-dione) represents the oxidized state of this critical intermediate and may be directly employed or reduced in situ as the synthetic sequence demands.

Molecular Electronics and Organic Semiconductor Research: Polarity-Engineered Building Blocks

The 4.5-fold dipole moment enhancement produced by 5,6-dichloro substitution (inferred from acenaphthene series data: 3.85 D vs. 0.85 D for parent) makes 5,6-dichloroacenaphthylene-1,2-dione a compelling building block for organic electronic materials where ground-state polarity governs thin-film morphology, charge-carrier mobility, or dielectric response [1]. The Journal of Materials Chemistry C review on acenaphthylene-based π-electron functional materials highlights the importance of chemical modifications to the acenaphthylene core in tuning optoelectronic properties . The 5,6-dichloro derivative provides a well-defined, synthetically accessible entry point to polarity-enhanced acenaphthylene-dione-based semiconductors, TADF emitters, or non-fullerene acceptors that differ fundamentally from those built on the non-halogenated parent scaffold. Researchers developing D–A–D type emitters (as recently demonstrated with acenaphthene-1,2-dione in red TADF OLEDs) may achieve further spectral tuning and improved charge-transfer character by incorporating the dichloro-substituted acceptor core [2].

Spectroscopic and Photophysical Probe Development: Vibrational Mode Assignment Studies

Spectroscopists studying the electronic structure of quinoid compounds via X-ray absorption spectroscopy (NEXAFS) require selectively halogenated acenaphthenequinone derivatives as essential experimental controls. The high-resolution O K-edge study by Schmidt et al. demonstrated that comparing halogenated (Br₂Cl₂-ANQ) versus non-halogenated ANQ provides definitive assignment of vibronic coupling to C=O stretching rather than C–H modes [1]. The 5,6-dichloroacenaphthylene-1,2-dione scaffold—which can be further functionalized to Br₂Cl₂-ANQ or used as an intermediate level of halogenation—enables systematic spectroscopic studies that are impossible with the parent compound alone. Research groups conducting synchrotron-based spectroscopy, time-resolved vibrational spectroscopy, or computational benchmarking of excited-state dynamics should procure this compound as part of a halogenation-series approach to vibronic analysis.

Radiation-Resistant Polymer Additive Development: Nuclear and High-Energy Facility Materials

Industrial R&D teams formulating radiation-resistant polymeric materials for nuclear reactor cabling, radioactive waste containment, or ionizing-radiation equipment should evaluate 5,6-dichloroacenaphthylene-1,2-dione (or its reduced acenaphthylene form) as a candidate additive within the genus of halogenated acenaphthylenes claimed in U.S. Patent 4,900,766 [1]. The patent establishes that halogenated acenaphthylenes—specifically those bearing chlorine or bromine—provide drastic improvements in radiation resistance when formulated at 5–150 phr into polyolefinic resins or rubbers. The 5,6-dichloro substitution pattern offers a specific balance of halogen content, thermal stability, and polymer compatibility that differs from the mono-chloro or dibromo alternatives, enabling empirical optimization of the radiation-resistance versus mechanical-property trade-off. Non-halogenated acenaphthylene-1,2-dione has no claimed utility in this application domain and cannot serve as a substitute .

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